molecular formula C5H6BrNO2 B12275373 (3-Bromo-4-methylisoxazol-5-yl)methanol

(3-Bromo-4-methylisoxazol-5-yl)methanol

Cat. No.: B12275373
M. Wt: 192.01 g/mol
InChI Key: POZVBJFROOUGKZ-UHFFFAOYSA-N
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Description

(3-Bromo-4-methylisoxazol-5-yl)methanol is an organic compound with the molecular formula C5H6BrNO2. It is a derivative of isoxazole, a five-membered aromatic ring containing one oxygen and one nitrogen atom. The presence of a bromine atom and a hydroxymethyl group on the isoxazole ring makes this compound unique and valuable in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-4-methylisoxazol-5-yl)methanol typically involves the bromination of 4-methylisoxazole followed by the introduction of a hydroxymethyl group. One common method includes the following steps:

    Bromination: 4-methylisoxazole is treated with bromine in the presence of a suitable solvent such as acetic acid or chloroform to yield 3-bromo-4-methylisoxazole.

    Hydroxymethylation: The brominated product is then reacted with formaldehyde in the presence of a base like sodium hydroxide to introduce the hydroxymethyl group, forming this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-4-methylisoxazol-5-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 3-Bromo-4-methylisoxazole-5-carboxylic acid.

    Reduction: 3-Hydroxy-4-methylisoxazole.

    Substitution: Various substituted isoxazoles depending on the nucleophile used.

Scientific Research Applications

(3-Bromo-4-methylisoxazol-5-yl)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of (3-Bromo-4-methylisoxazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxymethyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • (3-Bromo-5-methylisoxazol-4-yl)methanol
  • (3-(4-Bromophenyl)-5-methylisoxazol-4-yl)methanol
  • (3-(4-Methoxyphenyl)-5-methylisoxazol-4-yl)methanol
  • (3-(4-Chlorophenyl)-5-methylisoxazol-4-yl)methanol

Uniqueness

(3-Bromo-4-methylisoxazol-5-yl)methanol is unique due to the specific positioning of the bromine atom and hydroxymethyl group on the isoxazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications that similar compounds may not be able to achieve.

Properties

IUPAC Name

(3-bromo-4-methyl-1,2-oxazol-5-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrNO2/c1-3-4(2-8)9-7-5(3)6/h8H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POZVBJFROOUGKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1Br)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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